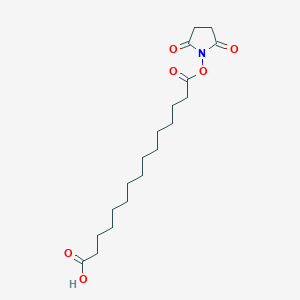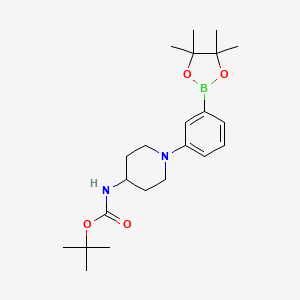
3-(Chloromethyl)picolinonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)picolinonitrile hydrochloride is an organic compound with the molecular formula C7H6Cl2N2. It is a derivative of picolinonitrile, where a chloromethyl group is attached to the third position of the pyridine ring. This compound is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)picolinonitrile hydrochloride typically involves several steps:
Oxidation of 3-methylpyridine: 3-methylpyridine is oxidized to 3-picolinic acid using potassium permanganate as the oxidizing agent.
Esterification: The 3-picolinic acid is then esterified with methanol under acidic conditions to form methyl pyridine-3-carboxylate.
Reduction: The ester is reduced to 3-pyridinemethanol.
Chlorination: Finally, 3-pyridinemethanol reacts with thionyl chloride to produce 3-(chloromethyl)pyridine hydrochloride.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow processes and the use of industrial-grade reagents to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)picolinonitrile hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are common methods.
Major Products
Nucleophilic Substitution: Produces substituted picolinonitriles.
Oxidation: Yields oxidized derivatives such as carboxylic acids.
Reduction: Forms primary amines.
Applications De Recherche Scientifique
3-(Chloromethyl)picolinonitrile hydrochloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)picolinonitrile hydrochloride involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various substitution reactions. The nitrile group can also undergo reduction or hydrolysis, leading to the formation of amines or carboxylic acids, respectively .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Chloromethyl)pyridine hydrochloride: Similar structure but lacks the nitrile group.
3-Chloro-5-(chloromethyl)picolinonitrile: Contains an additional chlorine atom on the pyridine ring.
3-(Hydroxymethyl)picolinonitrile: The chloromethyl group is replaced with a hydroxymethyl group.
Uniqueness
3-(Chloromethyl)picolinonitrile hydrochloride is unique due to the presence of both chloromethyl and nitrile groups, which provide distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to be used in a wide range of applications, from organic synthesis to biological studies.
Propriétés
Formule moléculaire |
C7H6Cl2N2 |
|---|---|
Poids moléculaire |
189.04 g/mol |
Nom IUPAC |
3-(chloromethyl)pyridine-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C7H5ClN2.ClH/c8-4-6-2-1-3-10-7(6)5-9;/h1-3H,4H2;1H |
Clé InChI |
MPDMIGDZYAODPY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)C#N)CCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


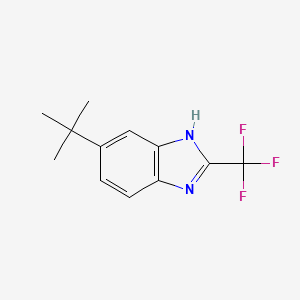
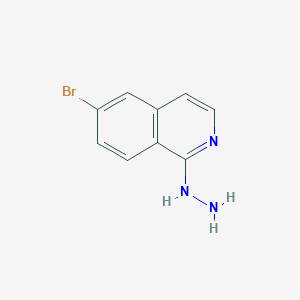
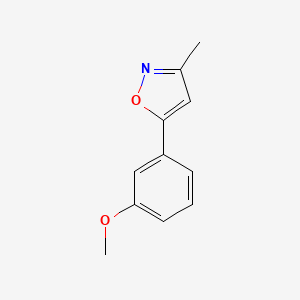
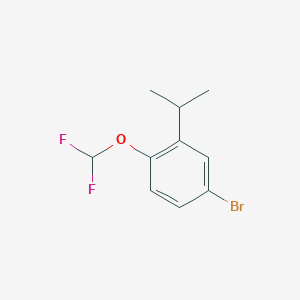
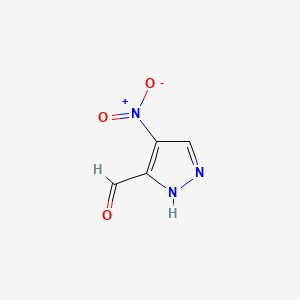
![(R)-(3-Amino-1-piperidinyl)[2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl]methanone](/img/structure/B13661696.png)

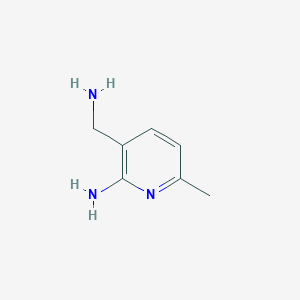
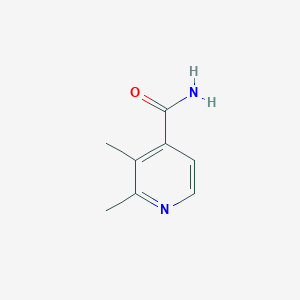
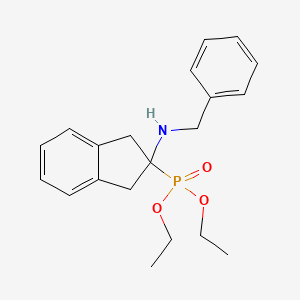
![3-[4-(Methanesulfonyl)phenyl]prop-2-yn-1-ol](/img/structure/B13661731.png)
![7-Chloro-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13661738.png)
